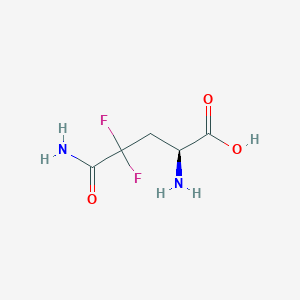
2,2',2''-(Benzene-1,3,5-triyl)tris(9,9-dimethyl-9H-fluorene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, where three 9,9-dimethyl-9H-fluorene groups are attached to a central benzene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzene derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dichloromethane.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated or nitrated fluorene derivatives
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs, organic solar cells, and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene in optoelectronic devices involves the following steps:
Excitation: Absorption of photons leads to the excitation of electrons to higher energy states.
Emission: The excited electrons return to the ground state, emitting light in the process.
Charge Transport: The compound facilitates efficient charge transport due to its high electron mobility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used in the synthesis of various fluorene derivatives.
9,9-Dioctylfluorene: Another fluorene derivative with applications in organic electronics.
Uniqueness
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is unique due to its trisubstituted benzene core, which provides enhanced stability and electronic properties compared to its monosubstituted counterparts. This makes it particularly suitable for use in high-performance optoelectronic devices .
Eigenschaften
CAS-Nummer |
441352-90-5 |
|---|---|
Molekularformel |
C51H42 |
Molekulargewicht |
654.9 g/mol |
IUPAC-Name |
2-[3,5-bis(9,9-dimethylfluoren-2-yl)phenyl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C51H42/c1-49(2)43-16-10-7-13-37(43)40-22-19-31(28-46(40)49)34-25-35(32-20-23-41-38-14-8-11-17-44(38)50(3,4)47(41)29-32)27-36(26-34)33-21-24-42-39-15-9-12-18-45(39)51(5,6)48(42)30-33/h7-30H,1-6H3 |
InChI-Schlüssel |
MSHXNWVQKXHWIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


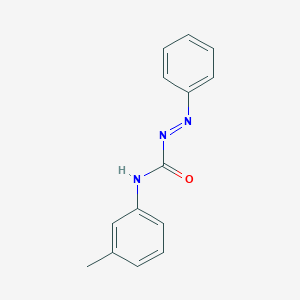
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
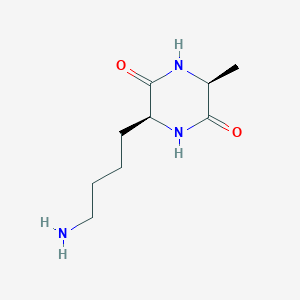
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

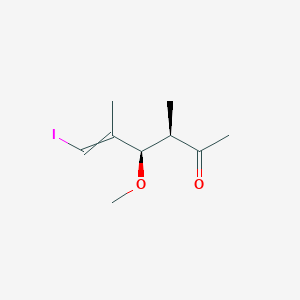
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)

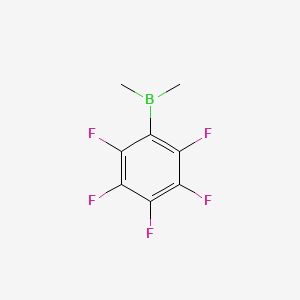
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)


